molecular formula C11H19NO5 B1445729 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid CAS No. 1260876-51-4

1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid

Cat. No.: B1445729
CAS No.: 1260876-51-4
M. Wt: 245.27 g/mol
InChI Key: RIZCQEWQJRFDHL-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Substituted tert-Butyl 3-Allyl-4-Hydroxypiperidine-1-Carboxylate

Research has shown that tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives can react with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in high yield. This finding is significant in the context of stereoselective syntheses of these compounds (Boev et al., 2015).

Use as a tert-Butyloxycarbonylation Reagent

1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been described as an effective tert-butyloxycarbonylation reagent for substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. This process is notable for its chemoselectivity and mild conditions (Saito, Ouchi, & Takahata, 2006).

Mechanism of tert-Butyloxycarbonyl Group Migration

A study demonstrated an N→O tert-butyloxycarbonyl (Boc) group migration in a base-generated alkoxide. This process involves a unique nine-membered cyclic transition state, offering insights into the mechanism of this migration (Xue & Silverman, 2010).

Synthesis of Antibiotic Derivatives

Tert-butoxycarbonylandno-3-hydroxymethylceph-2-em-4-carboxylic acid, a derivative in this class, has been synthesized as an intermediate for creating new antibiotic derivatives with antibacterial, anti-inflammatory, or antitumor activity (Veinberg et al., 1996).

Improved Selectivity in tert-Butyloxycarbonyl Group Removal

Research has improved the selectivity in the removal of the tert-butyloxycarbonyl group using trifluoroacetic acid diluted with phenols. This method is essential for the deprotection of intermediates with fully blocked hydroxyl and carboxyl groups (Bodanszky & Bodanszky, 2009).

Baker's Yeast Reduction of Piperidone-Carboxylates

The stereoselective reduction of N-protected piperidone-carboxylic acids by baker's yeast has been studied, revealing a dependence on fermenting or non-fermenting conditions for enantioselectivity (Willert & Bols, 1998).

Antibacterial Activity of Derivatives

Synthesis of 2-arylthiazolidine-4-carboxylic acid and 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives demonstrated potential antibacterial activities against several bacterial strains. This research highlighted structure-activity relationships for these compounds (Song et al., 2009).

Properties

IUPAC Name

3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12/h7-8,13H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZCQEWQJRFDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855701
Record name 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260876-51-4
Record name 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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